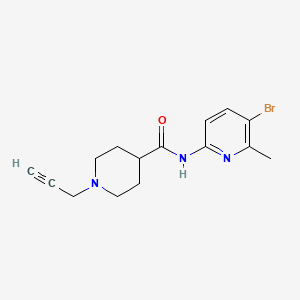
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a brominated pyridine ring, a piperidine ring, and a propynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 5-bromo-6-methylpyridine, propargyl bromide, and piperidine-4-carboxylic acid.
Step 1 Formation of Intermediate: The first step involves the alkylation of piperidine-4-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate to form 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid.
Step 2 Coupling Reaction: The intermediate is then coupled with 5-bromo-6-methylpyridine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can target the brominated pyridine ring, potentially leading to debromination or hydrogenation of the pyridine ring.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Potential use as therapeutic agents for various diseases.
Industry
Material Science: Application in the development of new materials with specific properties.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism by which N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The propynyl group and the brominated pyridine ring are likely involved in binding interactions with these targets, influencing the compound’s efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-chloro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-(5-fluoro-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- N-(5-iodo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Uniqueness
N-(5-bromo-6-methylpyridin-2-yl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The combination of the brominated pyridine ring and the propynyl group provides distinct chemical and biological characteristics compared to its chloro, fluoro, and iodo analogs.
Propriétés
IUPAC Name |
N-(5-bromo-6-methylpyridin-2-yl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O/c1-3-8-19-9-6-12(7-10-19)15(20)18-14-5-4-13(16)11(2)17-14/h1,4-5,12H,6-10H2,2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLMUPJDASSDBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2CCN(CC2)CC#C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
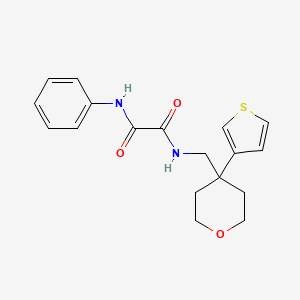
![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2590041.png)
![N-(1-cyclopentyl-5-methyl-1H-pyrazol-4-yl)-N-[(5-fluoropyridin-2-yl)methyl]prop-2-enamide](/img/structure/B2590044.png)
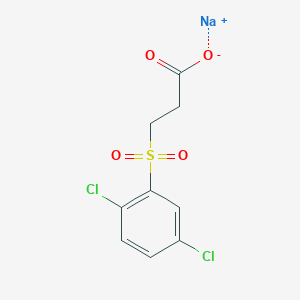
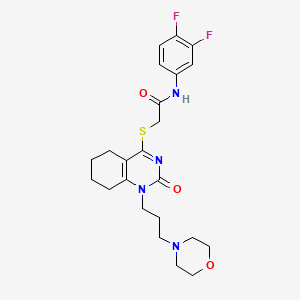

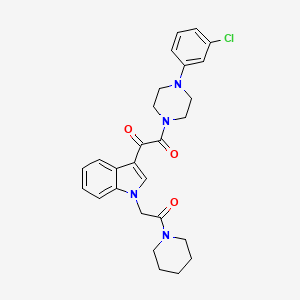
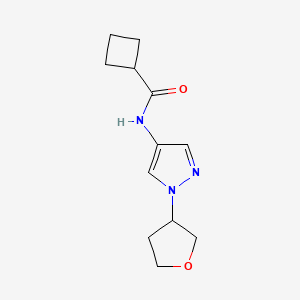
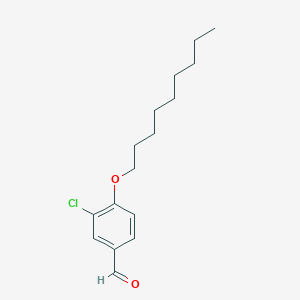
![N-(2-{3-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)-3,5-dimethylbenzamide](/img/structure/B2590054.png)

![1-{[(4-fluorophenyl)carbamoyl]methyl}-N-(3-methanesulfonamidophenyl)piperidine-4-carboxamide](/img/structure/B2590056.png)
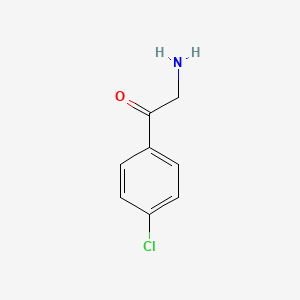
![3-(2-fluorobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590062.png)
